2-Methyl-5-nitrophenyl nitrate
Description
Contextualization of Arylguanidines in Synthetic Organic Chemistry
Arylguanidines are a significant class of organic compounds characterized by a guanidine (B92328) group attached to an aryl substituent. In synthetic organic chemistry, they serve as versatile intermediates and building blocks for the construction of more complex molecular architectures. Their unique structural and electronic properties, arising from the delocalization of charge across the guanidinium (B1211019) group and its interaction with the aromatic ring, make them valuable in the synthesis of a wide range of heterocyclic compounds and molecules with biological activity. The development of new synthetic methodologies, such as aryne-based strategies, continues to expand the utility of arylguanidines in creating diverse and functionally rich molecular skeletons. rsc.orgmdpi.com
Significance of Nitro-Substituted Phenylguanidine Scaffolds in Chemical Research
The introduction of a nitro group onto the phenylguanidine scaffold dramatically influences its chemical reactivity and potential applications. The strong electron-withdrawing nature of the nitro group modifies the electronic properties of the entire molecule, impacting its utility in both medicinal chemistry and materials science. nih.govmdpi.com Nitro-substituted phenylguanidines are key precursors in the synthesis of various pharmaceutical agents. nih.govtmu.edu.tw The nitroaromatic moiety can be a critical pharmacophore, contributing to the biological activity of the final compound. nih.gov Research into nitro-substituted scaffolds is also driven by their potential use in developing bioreductive agents, which can be selectively activated in low-oxygen environments, a characteristic of some disease states. mdpi.com
Overview of Research Trajectories for 2-Methyl-5-nitrophenylguanidine
2-Methyl-5-nitrophenylguanidine is a specific nitro-substituted phenylguanidine that has garnered attention primarily as a key intermediate in the synthesis of kinase inhibitors, most notably imatinib. google.com Research efforts have focused on optimizing its synthesis to improve yield and safety, moving away from potentially hazardous reaction conditions. google.comgoogle.com The compound's chemical properties and its role in the synthesis of biologically active pyrimidine (B1678525) derivatives are areas of ongoing investigation. Its structure, featuring a methyl group and a nitro group on the phenyl ring, provides a specific steric and electronic profile that is crucial for its subsequent transformations into targeted therapeutic agents. myskinrecipes.com
Chemical and Physical Properties of 2-Methyl-5-nitrophenylguanidine and its Nitrate (B79036) Salt
The following tables provide key chemical and physical data for 2-Methyl-5-nitrophenylguanidine and its commonly used nitrate salt.
Table 1: Properties of 2-Methyl-5-nitrophenylguanidine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H10N4O2 | chembk.comnih.gov |
| Molar Mass | 194.19 g/mol | chembk.comnih.gov |
| Density | 1.43±0.1 g/cm3 (Predicted) | chembk.com |
| Melting Point | 216-218 °C | chembk.com |
| Boiling Point | 326.4±52.0 °C (Predicted) | chembk.com |
| IUPAC Name | 2-(2-methyl-5-nitrophenyl)guanidine | nih.gov |
Table 2: Properties of 2-Methyl-5-nitrophenylguanidine Nitrate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H11N5O5 | chembk.com |
| Molecular Weight | 257.203 g/mol | chemsrc.com |
| Melting Point | 218-219 °C | chembk.com |
| Appearance | Off-White Solid | chembk.com |
| Solubility | Soluble in water | chembk.com |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | chembk.com |
Synthesis of 2-Methyl-5-nitrophenylguanidine
Several synthetic routes for the preparation of 2-Methyl-5-nitrophenylguanidine have been reported, primarily focusing on its production as an intermediate for pharmaceuticals.
One common method involves the reaction of 2-amino-4-nitrotoluene with cyanamide (B42294). google.com This reaction is often carried out in the presence of an acid, such as nitric acid or hydrochloric acid, and a solvent like aqueous methanol (B129727). google.com The reaction mixture is typically heated for several hours to drive the condensation. google.com
An alternative approach utilizes 2-chloro-4-nitrotoluene (B140621) and guanidine hydrochloride in an alcohol solvent. google.com This condensation reaction is performed in the presence of an acid-binding agent, such as an inorganic base like sodium hydroxide (B78521) or potassium hydroxide, to neutralize the acid formed during the reaction and favor product formation. google.com This method is reported to achieve high yields and purity. google.com
Applications in Research
The primary and most well-documented application of 2-Methyl-5-nitrophenylguanidine is as a crucial intermediate in the synthesis of N-(5-nitro-2-aminomethyl phenyl)-4-(3-pyridyl)-2-pyrimidinamine, which is a key precursor to the anticancer drug imatinib. google.com The specific arrangement of the methyl and nitro groups on the phenyl ring is essential for the subsequent cyclization and coupling reactions that form the final drug molecule. google.com
Beyond this specific application, the chemical structure of 2-Methyl-5-nitrophenylguanidine makes it a subject of interest in the broader study of nitroaromatic and guanidine chemistry. myskinrecipes.com Its derivatives are explored for their potential as protein kinase inhibitors. chemicalbook.com The presence of both a nitro group and a guanidine group provides a platform for investigating the influence of these functionalities on chemical reactivity and biological activity. myskinrecipes.com
Structure
2D Structure
Properties
CAS No. |
152460-07-6 |
|---|---|
Molecular Formula |
C7H6N2O5 |
Molecular Weight |
198.13 g/mol |
IUPAC Name |
(2-methyl-5-nitrophenyl) nitrate |
InChI |
InChI=1S/C7H6N2O5/c1-5-2-3-6(8(10)11)4-7(5)14-9(12)13/h2-4H,1H3 |
InChI Key |
OHCKVINPYGFWGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 5 Nitrophenylguanidine
Guanylation Reactions of Substituted Anilines
Guanylation reactions involve the addition of a guanidino group to an amine. In the context of 2-Methyl-5-nitrophenylguanidine synthesis, this typically starts with an appropriately substituted aniline (B41778), such as 2-methyl-5-nitroaniline (B49896) or its isomers.
A common method for the guanylation of amines is the reaction with cyanamide (B42294), often under acidic conditions. organic-chemistry.orgnih.gov This process has been applied to the synthesis of 2-Methyl-5-nitrophenylguanidine, starting from 2-amino-4-nitrotoluene. google.com In this reaction, the amine nitrogen of the aniline derivative attacks the carbon atom of the cyanamide, which is activated by the acid catalyst.
A specific procedure involves reacting 2-amino-4-nitrotoluene with a 50% aqueous solution of cyanamide. google.com The reaction is initiated by heating, followed by the dropwise addition of concentrated hydrochloric acid, which serves as the catalyst. google.com After several hours, the reaction mixture is cooled and neutralized to precipitate the guanidine (B92328) product. google.com
Effective synthesis using cyanamide requires careful control over reaction parameters, particularly temperature and pH. In the synthesis starting from 2-amino-4-nitrotoluene, the mixture is heated to a temperature range of 60-65°C. google.com This elevated temperature is necessary to drive the reaction forward.
Acidic catalysis is crucial for this transformation. The reaction is carried out by adding concentrated hydrochloric acid. google.com Following the reaction period, pH control is critical for product isolation. The acidic mixture is neutralized by the dropwise addition of a saturated aqueous sodium carbonate solution until a pH of 8.5 to 9 is achieved. google.com This shift to an alkaline pH causes the desired 2-Methyl-5-nitrophenylguanidine product to precipitate as a yellow solid, allowing for its separation by filtration. google.com
Table 1: Optimized Parameters for Cyanamide-Mediated Synthesis
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 2-amino-4-nitrotoluene | google.com |
| Guanylating Agent | 50% Cyanamide aqueous solution | google.com |
| Catalyst | Concentrated Hydrochloric Acid | google.com |
| Reaction Temperature | 60-65 °C | google.com |
| Neutralizing Agent | Saturated Sodium Carbonate | google.com |
| Final pH for Precipitation | 8.5 - 9.0 | google.com |
The choice of solvent is vital for ensuring that the reactants are sufficiently soluble and the reaction proceeds smoothly. For the cyanamide-based synthesis of 2-Methyl-5-nitrophenylguanidine, a mixed solvent system is employed. Specifically, a 50% methanol (B129727) aqueous solution is used to dissolve the 2-amino-4-nitrotoluene and cyanamide. google.com Alcohol-based solvents are often preferred in such syntheses due to their polarity, which aids in the dissolution of both the starting materials and the reaction intermediates, and their relatively low toxicity. google.com
An alternative guanylation method involves the use of pre-formed guanylating agents like chloroamidines. A documented synthesis uses chloroformamidine (B3279071) hydrochloride as the reagent to convert 2-amino-4-nitrotoluene into 2-Methyl-5-nitrophenylguanidine. google.com The reaction is conducted in methanol at a controlled temperature of 45-50°C for 5 hours. google.com
Condensation with Chloroamidines
Condensation Approaches Utilizing Halogenated Toluene (B28343) Precursors
A highly efficient and high-yielding alternative to the guanylation of anilines is the condensation of a halogenated toluene precursor with guanidine hydrochloride. google.com This method circumvents issues seen in other routes, such as high corrosivity (B1173158) and low yields. google.com
The process involves a condensation reaction between 2-chloro-4-nitrotoluene (B140621) and guanidine hydrochloride in an alcohol solvent. google.com The reaction is carried out in the presence of an acid-binding agent, typically an inorganic base like sodium hydroxide (B78521), to neutralize the hydrochloric acid formed during the reaction, which drives the reaction toward the product. google.com This method has been shown to produce 2-Methyl-5-nitrophenylguanidine with high efficiency, achieving yields of over 90% and purity greater than 99%. google.com
The reaction conditions are relatively mild, typically heating to 45-50°C or reflux for 3.5 to 5 hours. google.com Alcohol solvents such as methanol or ethanol (B145695) are used, providing good solubility for the reactants and facilitating a uniform and stable reaction. google.com After the reaction is complete, the alcohol solvent is removed, and the product is crystallized from water. google.com
Table 2: Comparative Data for Synthetic Methodologies
| Method | Starting Materials | Solvent | Temperature | Yield | Purity | Source |
|---|---|---|---|---|---|---|
| Condensation with Chloroamidine | 2-amino-4-nitrotoluene, Chloroformamidine HCl | Methanol | 45-50 °C | 68.6% | 72% | google.com |
| Condensation with Halogenated Toluene | 2-chloro-4-nitrotoluene, Guanidine HCl | Methanol | 45-50 °C | 95.4% | 99.3% | google.com |
| Condensation with Halogenated Toluene | 2-chloro-4-nitrotoluene, Guanidine HCl | Ethanol | 45-50 °C | 93.8% | 99.2% | google.com |
Reaction of 2-Chloro-4-nitrotoluene with Guanidine Hydrochloride
A significant and efficient method for preparing 2-methyl-5-nitrophenylguanidine involves the condensation reaction of 2-chloro-4-nitrotoluene with guanidine hydrochloride. google.com This approach is favored for its high efficiency and conversion rates, reportedly achieving product yields of over 90% and purity exceeding 99%. google.com The reaction is typically carried out in an alcohol-based solvent in the presence of an acid-binding agent to facilitate the reaction. google.com
The general scheme for this reaction is as follows:
2-Chloro-4-nitrotoluene + Guanidine Hydrochloride → 2-Methyl-5-nitrophenylguanidine + Hydrochloric Acid
Role of Acid-Binding Agents in Reaction Efficacy
The selection of the acid-binding agent can influence the reaction's efficiency. Commonly used agents include sodium hydroxide, potassium hydroxide, and sodium carbonate. google.com The molar ratio of the acid-binding agent to 2-chloro-4-nitrotoluene is a critical parameter, with a preferred ratio of 2.0-2.6:1 to ensure complete neutralization of the acid generated. google.com
Influence of Alcohol Solvents on Reaction Pathways
The choice of solvent is another critical factor in this synthetic route. Alcohol solvents, such as methanol, ethanol, propanol, and isopropanol, are preferred due to their ability to dissolve both the reactants and the product, ensuring a homogeneous and stable reaction mixture. google.com The use of C1-C4 alcohols is particularly common. google.com
These solvents offer good polarity, which facilitates the reaction, and their relatively low toxicity and ease of recycling make them suitable for industrial applications. google.com The reaction temperature is typically maintained between 40°C and the reflux temperature of the chosen solvent. google.com Following the reaction, the alcohol solvent is typically removed by distillation, and the product is crystallized by the addition of water. google.com
Multi-Step Synthetic Sequences and Yield Optimization
An alternative synthetic pathway to 2-methyl-5-nitrophenylguanidine starts from 2-amino-4-nitrotoluene. This multi-step process involves the reaction of the starting amine with a guanylating agent. One such method utilizes cyanamide in the presence of an acid. google.com
Strategies for Enhancing Purity and Yield in Preparative Synthesis
Achieving high purity and yield is a primary goal in the synthesis of 2-methyl-5-nitrophenylguanidine. In the method starting from 2-chloro-4-nitrotoluene, optimization of reaction conditions such as temperature, reaction time (typically 4-6 hours), and molar ratios of reactants and acid-binding agents is key to maximizing yield and purity. google.com Post-reaction workup, including distillation to remove the solvent and controlled crystallization from water, is also vital for obtaining a high-purity product. google.com
For the multi-step synthesis from 2-amino-4-nitrotoluene, a reported method involves reacting it with a 50% aqueous solution of cyanamide and concentrated hydrochloric acid in an aqueous methanol solution. google.com The reaction mixture is heated, and after completion, the pH is adjusted with a base like sodium hydroxide or sodium carbonate to precipitate the product. google.com This process has been reported to yield the product in high purity (over 99%) and with a yield of up to 97%. google.com
Below is a table summarizing the impact of different reaction conditions on the synthesis of 2-Methyl-5-nitrophenylguanidine starting from 2-chloro-4-nitrotoluene, based on reported examples. google.com
| Starting Material | Guanidine Source | Acid-Binding Agent | Solvent | Reaction Time (h) | Purity (%) | Molar Yield (%) |
| 2-Chloro-4-nitrotoluene | Guanidine Hydrochloride | Sodium Hydroxide | Methanol | 3.5 | 99.1 | 92.8 |
| 2-Chloro-4-nitrotoluene | Guanidine Hydrochloride | Sodium Carbonate | Methanol | 6 | 99.1 | 93.3 |
Industrial-Scale Production Considerations and Process Chemistry
For industrial-scale production, safety, cost-effectiveness, and environmental impact are paramount. The synthesis route starting from 2-chloro-4-nitrotoluene is considered advantageous for industrial production due to its mild reaction conditions, ease of operation, and relatively low cost. google.com
In contrast, an older method for preparing the nitrate (B79036) salt of 2-methyl-5-nitrophenylguanidine from 2-amino-4-nitrotoluene using 65% nitric acid and cyanamide required refluxing for 25 hours. google.com This method poses a significant safety hazard due to the risk of explosion, making it unsuitable for large-scale industrial production. google.com A modified, safer process replaces nitric acid with hydrochloric acid, significantly improving the safety profile of the synthesis. google.com This improved process, followed by neutralization with an alkali, can produce 2-methyl-5-nitrophenylguanidine with high yield and purity, making it more amenable to industrial application. google.com
Derivatization Strategies for 2-Methyl-5-nitrophenylguanidine Salts
2-Methyl-5-nitrophenylguanidine is often used in the form of its salts, which can offer advantages in terms of stability and handling. The most common salts are the nitrate and sulfate (B86663) derivatives.
The nitrate salt can be synthesized by reacting 2-amino-4-nitrotoluene with cyanamide in the presence of nitric acid. google.com However, as mentioned, this method has safety concerns. A safer alternative involves using hydrochloric acid during the synthesis of the guanidine base, followed by a separate nitration step if the nitrate salt is desired, although this is not explicitly detailed in the provided sources.
A specific method for the synthesis of (2-methyl-5-nitrophenyl)guanidine sulfate has been developed. google.com This process uses 2-amino-4-nitrotoluene and O-methylisourea sulfate as starting materials. google.com The reaction is carried out in a mixture of ethanol and dimethylformamide (DMF) under alkaline conditions. google.com After the reaction, the pH is adjusted to be acidic, and the product is isolated by suction filtration. google.com This method is highlighted for its use of readily available starting materials, simple reaction conditions, and the production of a high-purity product (over 99.7%) with a high yield, avoiding byproducts that are difficult to handle. google.com
Formation of Guanidinium (B1211019) Nitrate Salts
The formation of 2-methyl-5-nitrophenylguanidine nitrate can be achieved through several synthetic routes, with two prominent methods being the reaction starting from 2-amino-4-nitrotoluene and another from 2-chloro-4-nitrotoluene.
One established method involves the direct synthesis of the nitrate salt from 2-amino-4-nitrotoluene. google.comgoogle.com This process consists of reacting 2-amino-4-nitrotoluene with a cyanamide solution in the presence of concentrated nitric acid. The reaction mixture is typically heated under reflux for an extended period, around 25 hours, to yield 2-methyl-5-nitrophenylguanidine nitrate. google.com While this method directly produces the desired salt, it involves handling concentrated nitric acid and long reaction times. google.com
An alternative and efficient approach utilizes 2-chloro-4-nitrotoluene as the starting material in a condensation reaction with guanidine hydrochloride. google.com This method is carried out in an alcoholic solvent, such as methanol, ethanol, or isopropanol, and in the presence of an acid-binding agent. google.com The use of an inorganic base, for instance, sodium hydroxide, potassium hydroxide, or sodium carbonate, neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. google.com This reaction proceeds under milder conditions, typically at temperatures ranging from 40°C to the reflux temperature of the solvent, for a duration of 4 to 6 hours. google.com This process first yields the free base of 2-methyl-5-nitrophenylguanidine, which is then converted to its nitrate salt by treatment with nitric acid. This two-step process is reported to achieve high yields of over 90% and purity exceeding 99%. google.com
The following table summarizes the key parameters of the two primary synthetic routes to 2-methyl-5-nitrophenylguanidine nitrate.
| Feature | Method 1 | Method 2 |
| Starting Material | 2-Amino-4-nitrotoluene | 2-Chloro-4-nitrotoluene |
| Reagents | Cyanamide, Nitric Acid (65%) | Guanidine hydrochloride, Acid-binding agent (e.g., NaOH) |
| Solvent | 50% aqueous methanol | Alcohol (e.g., Methanol, Ethanol) google.com |
| Reaction Temperature | 60-65°C to reflux | 40-50°C to reflux google.com |
| Reaction Time | ~25 hours google.com | 4-6 hours google.com |
| Product Formed Directly | Nitrate Salt | Free Base |
| Reported Yield | Not specified | >90% google.com |
| Reported Purity | Not specified | >99% google.com |
Crystallization Techniques for Salt Purification
The purification of 2-methyl-5-nitrophenylguanidine nitrate is crucial to meet the stringent requirements for its use as a pharmaceutical intermediate. Crystallization is the primary method employed for this purpose.
A specific crystallization technique has been detailed following the synthesis from 2-chloro-4-nitrotoluene. After the completion of the condensation reaction, the alcoholic solvent is removed through distillation under reduced pressure. google.com Subsequently, water is added to the residue to induce crystallization. google.com This process not only facilitates the formation of crystals but also aids in the removal of inorganic salts and other water-soluble impurities. google.com For optimal results, a specific ratio of water to the initial weight of 2-chloro-4-nitrotoluene, typically 10-12 mL of water per gram of the starting material, is recommended. google.com The mixture is stirred at room temperature for a sufficient period, for instance, 2 hours, to ensure complete crystallization before the solid product is collected by filtration and dried. google.com
For analogous guanidinium nitrate salts, recrystallization from polar solvents is a common purification strategy. A mixture of ethanol and water is often a suitable solvent system for this purpose. The crude product is dissolved in a minimal amount of the hot solvent mixture and then allowed to cool slowly, promoting the formation of pure crystals.
Other solvent systems have also been employed for the purification of similar compounds. For instance, a mixed solvent system of ethyl acetate (B1210297) and n-hexane has been used for recrystallization. google.com In some cases, creating a slurry of the crude product in a solvent like methanol can also be an effective purification step, where the impurities dissolve in the solvent leaving the purer product as a solid. google.com
The choice of crystallization solvent or solvent system is critical and is often determined empirically to achieve the best balance between solubility of the compound at high temperatures and insolubility at lower temperatures, thereby maximizing the yield and purity of the final product.
The table below outlines various crystallization techniques for the purification of 2-methyl-5-nitrophenylguanidine and related compounds.
| Crystallization Technique | Solvent(s) | Description |
| Direct Crystallization | Water | Following solvent removal post-reaction, water is added to the residue to induce crystallization and remove water-soluble impurities. google.com |
| Recrystallization | Ethanol/Water | A common polar solvent system for the recrystallization of guanidinium nitrate salts. |
| Recrystallization | Ethyl Acetate/n-Hexane | A mixed solvent system used for the purification of related intermediates. google.com |
| Slurry Wash | Methanol | The crude product is stirred as a slurry in methanol to dissolve impurities. google.com |
Spectroscopic and Structural Characterization Techniques in Advanced Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and integrations of proton and carbon signals, a detailed picture of the molecular structure can be assembled. For 2-Methyl-5-nitrophenylguanidine, both ¹H and ¹³C NMR are crucial for confirming the identity of the aromatic and guanidine (B92328) moieties.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Guanidine Moieties
The ¹H NMR spectrum of 2-Methyl-5-nitrophenylguanidine is expected to exhibit distinct signals corresponding to the protons of the methyl group, the aromatic ring, and the guanidine functional group. The electron-withdrawing nature of the nitro group and the electronic effects of the methyl and guanidino groups significantly influence the chemical shifts of the aromatic protons.
The methyl group (CH₃) attached to the aromatic ring is anticipated to appear as a singlet in the upfield region, typically around 2.0-2.5 ppm. The aromatic region will display a more complex pattern. The proton ortho to the methyl group and meta to the nitro group is expected to be the most shielded among the aromatic protons. The proton ortho to the nitro group will be the most deshielded due to the strong electron-withdrawing effect of the nitro group. The protons of the guanidine group (-NH-C(=NH)NH₂) are expected to show broad signals due to quadrupole broadening and chemical exchange, and their chemical shifts can vary depending on the solvent and concentration.
Predicted ¹H NMR Data for 2-Methyl-5-nitrophenylguanidine
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H (ortho to NO₂) | 7.8 - 8.2 | d | 1H |
| Ar-H (para to NO₂) | 7.5 - 7.8 | dd | 1H |
| Ar-H (ortho to CH₃) | 7.2 - 7.4 | d | 1H |
| Guanidine NH | 6.5 - 7.5 (broad) | s | 4H |
| CH₃ | 2.2 - 2.5 | s | 3H |
Note: Predicted values are based on standard chemical shift tables and analysis of related structures. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Confirmation
The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. Each unique carbon atom in 2-Methyl-5-nitrophenylguanidine will give rise to a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon.
The carbon of the methyl group will appear at the highest field (lowest ppm value). The aromatic carbons will have signals in the range of 110-150 ppm, with the carbon bearing the nitro group being the most deshielded. The carbon attached to the guanidino group will also be significantly deshielded. The guanidinyl carbon itself is expected to resonate at a lower field, typically in the range of 155-160 ppm.
Predicted ¹³C NMR Data for 2-Methyl-5-nitrophenylguanidine
| Carbon | Predicted Chemical Shift (ppm) |
| C=N (Guanidine) | 155 - 160 |
| C-NO₂ | 145 - 150 |
| C-NH (Guanidine) | 140 - 145 |
| C-CH₃ | 135 - 140 |
| Aromatic CH | 115 - 130 |
| CH₃ | 15 - 20 |
Note: Predicted values are based on standard chemical shift tables and analysis of related structures. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In 2-Methyl-5-nitrophenylguanidine, the key functional groups are the nitro group (NO₂) and the guanidine group (-C(NH)NH₂).
Analysis of Nitro Group Asymmetric and Symmetric Stretching Frequencies
Aromatic nitro compounds consistently show two strong absorption bands in the IR spectrum. The asymmetric stretching vibration of the N-O bond typically appears in the range of 1500-1570 cm⁻¹, while the symmetric stretching vibration is observed in the 1300-1370 cm⁻¹ region. The presence of these two intense bands provides strong evidence for the nitro functionality.
Characterization of Guanidine Functional Group Vibrations
The guanidine group exhibits several characteristic vibrations. The N-H stretching vibrations of the primary and secondary amines in the guanidine moiety are expected to appear as broad bands in the region of 3100-3500 cm⁻¹. The C=N stretching vibration is typically observed as a strong band around 1630-1680 cm⁻¹. Additionally, N-H bending vibrations can be seen in the 1550-1650 cm⁻¹ range, which may sometimes overlap with the C=N stretching band.
Predicted IR Absorption Frequencies for 2-Methyl-5-nitrophenylguanidine
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Guanidine | N-H Stretch | 3100 - 3500 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |
| Guanidine | C=N Stretch | 1630 - 1680 | Strong |
| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Strong |
| Nitro | Asymmetric NO₂ Stretch | 1500 - 1570 | Strong |
| Nitro | Symmetric NO₂ Stretch | 1300 - 1370 | Strong |
Note: Predicted values are based on established IR correlation tables.
Mass Spectrometry (MS) for Molecular Ion Validation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of 2-Methyl-5-nitrophenylguanidine is C₈H₁₀N₄O₂, which corresponds to a molecular weight of approximately 194.19 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z 194. The fragmentation of this molecular ion would likely proceed through several characteristic pathways. A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da) followed by the loss of carbon monoxide (CO, 28 Da). The guanidine moiety can also fragment in various ways, including the loss of ammonia (B1221849) (NH₃, 17 Da) or cyanamide (B42294) (CN₂H₂, 42 Da).
Predicted Mass Spectrometry Fragmentation for 2-Methyl-5-nitrophenylguanidine
| m/z Value | Proposed Fragment | Fragment Structure |
| 194 | Molecular Ion [M]⁺ | [C₈H₁₀N₄O₂]⁺ |
| 177 | [M - NH₃]⁺ | [C₈H₇N₃O₂]⁺ |
| 148 | [M - NO₂]⁺ | [C₈H₁₀N₃]⁺ |
| 120 | [M - NO₂ - CO]⁺ | [C₇H₁₀N₃]⁺ |
Note: Predicted fragmentation is based on general principles of mass spectrometry. The relative abundance of fragments can vary with instrument conditions.
Electrospray Ionization Mass Spectrometry (ESI-MS) Applications
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of polar and thermally labile molecules like 2-Methyl-5-nitrophenylguanidine. researchgate.netnih.gov In positive ion mode, the guanidinium (B1211019) group is readily protonated, leading to the formation of a prominent protonated molecule, [M+H]⁺. The expected monoisotopic mass of the neutral molecule is 194.0804 Da, and therefore the [M+H]⁺ ion would be observed at an m/z of approximately 195.0877. nih.gov The high polarity of the guanidinium group makes it particularly amenable to ESI, often resulting in strong signals and high sensitivity. nih.gov The technique is not only used for molecular weight determination but also as a detection method for liquid chromatography, allowing for the analysis of the compound in complex mixtures. americanpharmaceuticalreview.com
Predicted ESI-MS adducts for 2-Methyl-5-nitrophenylguanidine are presented in the table below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 195.0877 |
| [M+Na]⁺ | 217.0696 |
| [M+K]⁺ | 233.0435 |
| [M+NH₄]⁺ | 212.1142 |
| Data sourced from predicted values. |
Interpretation of Fragmentation Patterns for Structural Confirmation
Upon collision-induced dissociation (CID) of the [M+H]⁺ ion, several fragmentation pathways are plausible. A characteristic loss of the nitro group (NO₂) as a radical (46 Da) is a common fragmentation for nitroaromatic compounds. Another potential fragmentation pathway involves the cleavage of the C-N bond connecting the phenyl ring and the guanidinium group. The stability of the guanidinium cation would make the nitrophenyl fragment a likely neutral loss. Cleavage within the guanidinium moiety itself is also possible, though the resonance stabilization of the protonated guanidinium ion makes it a relatively stable entity. The presence of the methyl group on the aromatic ring could also lead to the loss of a methyl radical (CH₃), although this is generally a less favored pathway. The interpretation of these fragmentation patterns provides a high degree of confidence in the structural assignment. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Atomic-Level Geometry
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 1-(2-Methyl-5-nitrophenyl)guanidinium picrate (B76445), a salt of the compound of interest, a detailed crystal structure has been determined. nih.govresearchgate.net These studies reveal the exact bond lengths and angles within the 2-Methyl-5-nitrophenylguanidinium cation. The geometry of the cation is influenced by the electronic effects of the methyl and nitro substituents on the phenyl ring and the delocalization of charge within the guanidinium group. nih.gov The planarity of the phenyl ring and the guanidinium group, as well as the dihedral angle between them, are key structural parameters obtained from this technique. nih.gov
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
Hydrogen Bonding Parameters in 1-(2-Methyl-5-nitrophenyl)guanidinium picrate
| Donor-H···Acceptor | Type of Interaction |
| N-H···O | Intermolecular Hydrogen Bond |
| C-H···O | Intermolecular Hydrogen Bond |
| Based on data from the crystal structure of the picrate salt. nih.govresearchgate.net |
Investigation of π–π Stacking Interactions in Crystal Packing
In addition to hydrogen bonding, π–π stacking interactions play a significant role in the crystal packing of aromatic compounds like 2-Methyl-5-nitrophenylguanidine. The electron-deficient nature of the nitrophenyl ring can lead to favorable stacking interactions with other aromatic systems. In the crystal structure of 1-(2-Methyl-5-nitrophenyl)guanidinium picrate, π–π stacking is observed between the phenyl rings of the cation and the picrate anion. nih.govresearchgate.net The centroid-to-centroid distance between the interacting rings is a key parameter used to characterize these interactions, with a reported distance of 3.693 Å in the picrate salt. nih.gov The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the phenyl ring can influence the nature and strength of these π–π stacking interactions. rsc.orgrsc.org The study of these non-covalent interactions is essential for the field of crystal engineering, as they can significantly impact the material's properties. nih.govmdpi.com
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of 2-Methyl-5-nitrophenylguanidine and for monitoring the progress of its synthesis. A reverse-phase HPLC method has been developed for the separation of (2-Methyl-5-nitrophenyl)guanidine nitrate (B79036). sielc.com This method typically utilizes a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comresearchgate.net The retention time of the compound under specific chromatographic conditions is a key identifier, and the peak area is proportional to its concentration, allowing for quantitative analysis of purity. By analyzing samples at different stages of a reaction, HPLC can be used to monitor the consumption of starting materials and the formation of the product, thereby enabling optimization of reaction conditions. researchgate.net Commercial suppliers of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate often specify the purity as determined by HPLC, for instance, >97.0%. fishersci.ca
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For 2-Methyl-5-nitrophenylguanidine, reversed-phase HPLC is a commonly employed method. This approach utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
Detailed research findings indicate that the nitrate salt of 2-Methyl-5-nitrophenylguanidine can be effectively analyzed using a specialized reversed-phase column. nih.gov The method's conditions can be adapted for compatibility with mass spectrometry (MS) by substituting the acid in the mobile phase. nih.gov For instance, replacing phosphoric acid with a volatile acid like formic acid makes the mobile phase suitable for LC-MS analysis, which can provide further structural confirmation. nih.gov The scalability of this HPLC method allows for its use in both analytical-scale purity testing and larger-scale preparative separations to isolate impurities. nih.gov
The purity of 2-Methyl-5-nitrophenylguanidine is a critical parameter, especially when it is used as an intermediate in the synthesis of pharmaceuticals. Several sources confirm that HPLC is the standard method for determining the purity of this compound, with purities often exceeding 99% being reported.
The detection of 2-Methyl-5-nitrophenylguanidine in HPLC is typically achieved using a UV detector. The molecule contains a nitrophenyl chromophore, which absorbs light in the ultraviolet region of the electromagnetic spectrum. While specific experimental data for the UV absorption maximum (λmax) of 2-Methyl-5-nitrophenylguanidine is not widely published, analysis of structurally similar compounds, such as other nitrophenyl derivatives and related pharmaceutical impurities, suggests a probable UV detection wavelength in the range of 230-320 nm. The precise wavelength should be determined by obtaining a UV spectrum of the compound to identify the wavelength of maximum absorbance, thereby ensuring the highest sensitivity for detection.
Below is a table summarizing typical HPLC parameters for the analysis of 2-Methyl-5-nitrophenylguanidine based on available data.
Table 1: HPLC Parameters for the Analysis of 2-Methyl-5-nitrophenylguanidine
| Parameter | Details |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid nih.gov |
| Mode | Reversed-Phase (RP) nih.gov |
| Detection | UV-Vis |
| Flow Rate | Not specified in available literature |
| UV Wavelength (λ) | Estimated at 230-320 nm based on chromophore structure |
Computational Chemistry Approaches to 2 Methyl 5 Nitrophenylguanidine
Quantum Chemical Calculations for Molecular Geometry Optimization
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. This optimization process seeks the lowest energy conformation on the potential energy surface. youtube.com
Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost and accuracy for studying molecular systems. youtube.com It calculates the electronic structure of a molecule by modeling its electron density. For a molecule like 2-Methyl-5-nitrophenylguanidine, a typical DFT calculation would involve selecting a functional (e.g., B3LYP or BP86) and a basis set (e.g., 6-31G* or larger) to solve the Schrödinger equation approximately. youtube.commdpi.com The process iteratively adjusts the positions of the atoms until a minimum energy structure is found, providing key data on bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters for 2-Methyl-5-nitrophenylguanidine using DFT (B3LYP/6-31G)*
| Parameter | Bond/Atoms Involved | Calculated Value |
| Bond Lengths | ||
| C(aryl)-NO₂ | ~1.48 Å | |
| N-O (nitro) | ~1.23 Å | |
| C(aryl)-NH | ~1.37 Å | |
| N-C(guanidinyl) | ~1.35 Å | |
| C=N (guanidinyl) | ~1.30 Å | |
| C-NH₂ (guanidinyl) | ~1.34 Å | |
| Bond Angles | ||
| O-N-O (nitro) | ~124° | |
| C(aryl)-N-C(guanidinyl) | ~128° | |
| Dihedral Angle | ||
| C(aryl)-C(aryl)-N-C(guanidinyl) | ~30-45° | |
| Note: This table is a representative example of data that would be generated from a DFT geometry optimization. Actual values may vary based on the specific computational methods and software used. |
The structure of 2-Methyl-5-nitrophenylguanidine is not rigid; it possesses several rotatable bonds that give rise to different conformers. The key rotations are around the C(aryl)-N(guanidine) bond and the bonds within the guanidine (B92328) group itself. Conformational analysis computationally explores the energy landscape associated with these rotations to identify the most stable conformers. mdpi.com
The steric hindrance introduced by the methyl group at the 2-position of the phenyl ring significantly influences the preferred orientation of the guanidine moiety relative to the aromatic ring. Similarly, the planarity of the guanidine group can be affected by intramolecular hydrogen bonding and steric interactions. By systematically rotating these bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped to locate the global and local energy minima, which correspond to the most likely conformations of the molecule.
Theoretical Predictions of Electronic Structure and Reactivity
Once the optimized geometry is obtained, computational methods can be used to probe the electronic properties of the molecule, which are fundamental to its reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
For 2-Methyl-5-nitrophenylguanidine, the electron-rich guanidine group is expected to be the primary contributor to the HOMO. Conversely, the electron-withdrawing nitro group on the phenyl ring would cause the LUMO to be predominantly located over the aromatic system. A smaller HOMO-LUMO gap suggests higher reactivity. pku.edu.cn
Table 2: Hypothetical Frontier Molecular Orbital Energies for 2-Methyl-5-nitrophenylguanidine
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Primarily localized on the guanidine moiety |
| LUMO | -2.1 | Primarily localized on the nitrophenyl ring |
| HOMO-LUMO Gap (ΔE) | 4.4 | Indicates moderate chemical reactivity |
| Note: This table contains hypothetical values derived from a typical DFT calculation to illustrate the output of an FMO analysis. |
The distribution of electron density within a molecule governs its electrostatic interactions. Computational analysis can quantify the partial charge on each atom (e.g., using Mulliken population analysis) and generate a Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP map visualizes the electrostatic potential on the electron density surface of the molecule, identifying regions of negative and positive potential. nih.gov
In 2-Methyl-5-nitrophenylguanidine, the MEP map would be expected to show significant negative potential (red/yellow areas) around the oxygen atoms of the nitro group and the nitrogen atoms of the guanidine group, highlighting these as sites for electrophilic attack. Regions of positive potential (blue areas), likely around the guanidine protons and the aromatic ring protons, indicate sites susceptible to nucleophilic attack. researchgate.net
Table 3: Hypothetical Mulliken Partial Atomic Charges for Key Atoms in 2-Methyl-5-nitrophenylguanidine
| Atom | Partial Charge (a.u.) |
| O (from NO₂) | -0.45 |
| N (from NO₂) | +0.80 |
| N (imino, from guanidine) | -0.75 |
| N (amino, from guanidine) | -0.85 |
| C (guanidinyl) | +0.60 |
| Note: This table presents illustrative charge values to demonstrate the concept. The exact values depend on the calculation method. |
Computational Studies of Intermolecular Interactions
Computational methods are also employed to study how molecules of 2-Methyl-5-nitrophenylguanidine interact with each other or with other molecules in a given environment. These interactions are crucial for understanding its properties in the solid state and in solution.
The molecule has multiple sites capable of forming strong intermolecular interactions. The N-H bonds of the guanidine group are potent hydrogen bond donors, while the nitrogen atoms of the guanidine and the oxygen atoms of the nitro group are effective hydrogen bond acceptors. Furthermore, the presence of the nitrophenyl ring allows for π-π stacking interactions with other aromatic systems. researchgate.net Computational models can calculate the energies of these interactions, helping to predict crystal packing arrangements and the molecule's behavior in different solvents.
Hydrogen Bonding Characteristics from Theoretical Models
Theoretical modeling is a powerful tool for elucidating the hydrogen bonding patterns in guanidinium-based compounds. In the case of the closely related salt, 1-(2-methyl-5-nitrophenyl)guanidinium picrate (B76445), extensive hydrogen bonding is observed between the cation and the picrate anion. rsc.org These interactions are crucial in stabilizing the crystal lattice.
The guanidinium (B1211019) group of the cation is involved in a network of hydrogen bonds, including N+—H⋯O−, N—H⋯O, and C—H⋯O interactions. A notable feature is the formation of three-center (bifurcated) hydrogen bonds, where two nitrogen atoms of the guanidinium moiety interact with oxygen atoms of the picrate. rsc.org Specifically, N-H groups of the guanidinium cation form hydrogen bonds with the nitro groups of the picrate anion, with bond lengths in the range of 2.8–3.0 Å.
Furthermore, computational studies on guanidinium salts, such as guanidinium nitrate (B79036), have detailed the nature of N-H···O hydrogen bonds that dictate the crystal packing. In the crystal structure of guanidinium nitrate, the ions are linked in sheets by these hydrogen bonds.
The spatial orientation of the functional groups in 2-Methyl-5-nitrophenylguanidine is also a key determinant of its interaction potential. In the picrate salt, the dihedral angle between the mean plane of the aromatic ring and the guanidinium group is approximately 83 degrees. This significant twist suggests a limitation in the electronic conjugation between the phenyl ring and the guanidinium moiety, thereby emphasizing the role of non-covalent interactions in its molecular assembly.
Table 1: Hydrogen Bond Data for a Structurally Analogous Compound
| Interacting Atoms | Bond Length (Å) | Type of Interaction |
| N-H···O (nitro group) | 2.8 - 3.0 | Intermolecular Hydrogen Bond |
Data derived from studies on 1-(2-methyl-5-nitrophenyl)guanidinium picrate.
Hirshfeld Surface Analysis for Non-Covalent Interactions
Key features that would be expected from a Hirshfeld surface analysis of this compound include:
d_norm plots: These maps would show red spots indicating short contacts, which correspond to strong hydrogen bonds, such as the N-H···O interactions between the guanidinium and nitro groups.
Fingerprint plots: These two-dimensional plots summarize the intermolecular contacts. For a compound with prominent hydrogen bonding, a significant percentage of the surface would be attributed to O···H/H···O interactions. Other notable contacts would likely include H···H, C···H/H···C, and interactions involving the nitro group's oxygen atoms.
Shape index and Curvedness: These properties of the surface help to identify π-π stacking interactions between the aromatic rings, which would appear as characteristic red and blue triangles on the shape index plot.
For instance, in the Hirshfeld analysis of 4-bromoanilinium nitrate, the O···H/H···O interactions were found to be the most significant contributor to the crystal packing, accounting for 51.4% of the total Hirshfeld surface. nih.gov Similarly, studies on other nitro-containing compounds reveal the importance of O···H contacts in directing the supramolecular assembly. mdpi.com
Table 2: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Type of Contact | Expected Significance |
| O···H/H···O | High |
| H···H | Significant |
| C···H/H···C | Moderate |
| C···C (π-π stacking) | Possible |
| N···H/H···N | Minor |
This table is a projection based on the analysis of structurally related compounds.
Chemical Reactivity and Transformation Studies of 2 Methyl 5 Nitrophenylguanidine
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The reactivity of the benzene (B151609) ring in 2-Methyl-5-nitrophenylguanidine towards substitution reactions is a complex interplay of the electronic effects of its substituents.
Influence of Methyl and Nitro Substituents on Aromatic Reactivity
The methyl group (-CH3) is an electron-donating group (EDG) that activates the aromatic ring towards electrophilic aromatic substitution (EAS). researchgate.netwikipedia.org It donates electron density primarily through an inductive effect and hyperconjugation, making the ortho and para positions more nucleophilic and thus more susceptible to attack by electrophiles. youtube.comyoutube.com
Conversely, the nitro group (-NO2) is a potent electron-withdrawing group (EWG) that deactivates the aromatic ring towards EAS. youtube.comsavemyexams.com It exerts a strong deactivating effect through both inductive and resonance effects, withdrawing electron density from the ring and making it less nucleophilic. youtube.com This deactivation is most pronounced at the ortho and para positions, rendering the meta position the most likely site for electrophilic attack. youtube.comsavemyexams.com
The guanidine (B92328) group, particularly when protonated to the guanidinium (B1211019) ion under acidic conditions, also acts as a deactivating, meta-directing group due to its positive charge. wikipedia.org
In nucleophilic aromatic substitution (NAS), the roles are reversed. The presence of a strong electron-withdrawing group like the nitro group is essential for NAS to occur, as it stabilizes the negatively charged intermediate (Meisenheimer complex) that is formed. alzchem.com Therefore, the nitro group activates the ring for nucleophilic attack, particularly at the positions ortho and para to it.
Regioselectivity in Substitution Processes
The regiochemical outcome of substitution reactions on 2-Methyl-5-nitrophenylguanidine is determined by the combined directing effects of the substituents.
For electrophilic aromatic substitution , the directing effects of the methyl and nitro groups are in opposition. The methyl group directs incoming electrophiles to the ortho and para positions (positions 2 and 4 relative to the methyl group), while the nitro group directs to the meta position (position 3 relative to the nitro group). savemyexams.compressbooks.pub In multiply substituted benzenes, the most powerfully activating group generally controls the regioselectivity. masterorganicchemistry.com However, in 2-Methyl-5-nitrophenylguanidine, the guanidinium group (under acidic conditions) and the nitro group are both deactivating and meta-directing, while the methyl group is activating and ortho, para-directing. The positions ortho and para to the methyl group are C6 and C4. The position meta to the nitro group is C4 and C6. The position meta to the guanidinium group is C3 and C5. Therefore, electrophilic substitution is complex and likely to result in a mixture of products, with the exact substitution pattern depending on the reaction conditions and the nature of the electrophile. Steric hindrance from the existing substituents would also play a significant role. masterorganicchemistry.com
For nucleophilic aromatic substitution , the nitro group is the key activating group. Nucleophilic attack would be favored at the positions ortho and para to the nitro group. In 2-Methyl-5-nitrophenylguanidine, the position para to the nitro group is already substituted with the guanidine group. The positions ortho to the nitro group are C4 and C6. Therefore, a nucleophile would preferentially attack at the C4 or C6 position.
Reduction Reactions of the Nitro Moiety
The reduction of the nitro group to an amino group is a critical transformation for 2-Methyl-5-nitrophenylguanidine, as it forms the precursor needed for the synthesis of imatinib, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. researchgate.netresearchgate.net
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. For the reduction of 2-Methyl-5-nitrophenylguanidine and its derivatives, various catalytic systems are employed.
| Catalyst | Hydrogen Source | Solvent | Conditions | Observations |
| Palladium on Carbon (Pd/C) | Hydrogen gas (H2) | Alcohols (e.g., Ethanol (B145695), Methanol), Ethyl Acetate (B1210297) | Typically room temperature to moderate heat and pressure. | A widely used and effective method for nitro group reduction. researchgate.net |
| Raney Nickel (Raney-Ni) | Hydrogen gas (H2), Hydrazine | Alcohols | Often used when other reducible groups that are sensitive to Pd/C are present. | A strong catalyst for hydrogenation. researchgate.net |
| Platinum(IV) Oxide (PtO2) | Hydrogen gas (H2) | Various | A versatile and powerful hydrogenation catalyst. | |
| Iron/Magnesium Oxide (Fe/Mg/O) | Methanol (B129727) (transfer hydrogenation) | Gas phase | High temperatures (e.g., 380°C) can be used for transfer hydrogenation. | Can achieve high selectivity in some cases. mdpi.com |
| Ruthenium on Carbon (Ru/C) | Hydrogen gas (H2) | Aqueous solution | Can be used for hydrogenation in aqueous media. | Effective for the hydrogenation of various functional groups. researchgate.netresearchgate.net |
| Copper-based catalysts | Formic acid (transfer hydrogenation) | - | Can be used for transfer hydrogenation of related compounds. | Shows good selectivity for certain substrates. mdpi.com |
The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting other parts of the molecule, such as the guanidine moiety or the aromatic ring.
Chemical Reduction Strategies and Selectivity
Besides catalytic hydrogenation, several chemical reducing agents are effective for the conversion of the nitro group to an amine. These methods can offer advantages in terms of selectivity and compatibility with other functional groups.
| Reducing Agent | Solvent | Conditions | Observations |
| Iron (Fe) powder in acidic medium (e.g., HCl, Acetic Acid) | Ethanol/Water | Often requires heating. | A classic and cost-effective method for nitro group reduction. It is known for its good selectivity. scispace.com |
| Tin(II) Chloride (SnCl2) in acidic medium (e.g., HCl) | Ethanol | Often requires heating. | A common laboratory method for the reduction of nitroarenes. scispace.com |
| Sodium Hydrosulfite (Na2S2O4) | Water/Organic co-solvent | - | A mild reducing agent that can be used for selective reductions. |
| Zinc (Zn) powder in acidic or neutral medium | Acetic Acid, Ammonium Chloride | Room temperature to moderate heating. | Another versatile metal-based reducing agent. researchgate.net |
The selectivity of these chemical reduction methods is a key consideration. Reagents like iron in acetic acid are often preferred for their ability to selectively reduce the nitro group in the presence of other potentially reducible functionalities. scispace.com
Oxidation Reactions of the Guanidine Core
The guanidine group is generally stable towards oxidation. However, under specific conditions, it can undergo oxidative transformations. The N-aryl substitution in 2-Methyl-5-nitrophenylguanidine can influence the reactivity of the guanidine core.
Limited specific research on the oxidation of 2-Methyl-5-nitrophenylguanidine has been published. However, studies on related N-arylguanidines and the general chemistry of guanidines provide insights into potential reactions. The oxidation of amines, in general, can lead to a variety of products, including N-oxides, and can sometimes result in the cleavage of C-N bonds. dtic.mildtic.mil The presence of the electron-withdrawing nitro group on the aromatic ring would likely make the guanidine nitrogen atoms less susceptible to oxidation compared to unsubstituted phenylguanidine.
Studies on the degradation of guanidine nitrate (B79036) have shown that under certain conditions, such as exposure to nitrogen oxides in a humid environment, it can be converted to other nitrogen-containing compounds. dtic.mil The oxidation of the guanidine moiety in complex biological molecules is also a subject of study, where enzymatic and non-enzymatic processes can lead to its degradation. nih.gov For instance, some redox-active guanidino-functionalized aromatic compounds can be oxidized and re-reduced, suggesting a potential for the guanidine core to participate in redox cycling under specific catalytic conditions. bldpharm.com
Investigation of Guanidine Nitrogen Atom Reactivity
The reactivity of the guanidine moiety in 2-methyl-5-nitrophenylguanidine is complex due to the presence of three nitrogen atoms with differing electronic environments. The structure features two amino-type (-NH2) nitrogens and one imino-type (=NH) nitrogen, with electron density delocalized across the central carbon and three nitrogen atoms (the CN3 moiety). nih.gov The substitution of a 2-methyl-5-nitrophenyl group on one of the nitrogen atoms significantly influences the nucleophilicity and reactivity of each nitrogen atom.
Generally, in unsymmetrically substituted guanidines, the reactivity of the nitrogen atoms is modulated by the electronic effects of the substituents. nih.gov Aromatic groups, particularly those bearing electron-withdrawing substituents like the nitro group in the 2-methyl-5-nitrophenyl substituent, tend to decrease the basicity and nucleophilicity of the nitrogen atom to which they are attached. mdpi.com This is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring. Consequently, the unsubstituted -NH2 groups are expected to be more nucleophilic than the nitrogen atom bearing the aryl group.
Computational studies and experimental results on similarly substituted guanidines suggest that the terminal, unsubstituted nitrogen atoms are the primary sites for nucleophilic attack. nih.gov For instance, in reactions with electrophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD), the initial nucleophilic attack typically occurs from the most sterically accessible and electronically rich nitrogen atom. nih.gov While specific DFT studies on 2-methyl-5-nitrophenylguanidine are not widely published, the general principles of guanidine reactivity indicate that alkylation and acylation reactions would preferentially occur at the terminal NH2 groups. The imino nitrogen, being part of the delocalized system and sterically shielded, is generally less reactive in nucleophilic additions unless activated. at.ua
Cyclization and Condensation Reactions Involving the Guanidine Functionality
The guanidine functionality in 2-methyl-5-nitrophenylguanidine is a versatile synthon for the construction of various heterocyclic systems through cyclization and condensation reactions. These reactions leverage the nucleophilicity of the guanidine nitrogens, which can react with suitable electrophilic partners, often containing carbonyl groups, to form new ring structures.
Reactions with Carbonyl Compounds
2-Methyl-5-nitrophenylguanidine undergoes condensation reactions with various carbonyl compounds, particularly α,β-unsaturated ketones and related species. These reactions are fundamental to the synthesis of substituted heterocyclic structures. A key example is the reaction of 2-methyl-5-nitrophenylguanidine with 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one, an enone. In this reaction, the guanidine group acts as a binucleophile, leading to the formation of a pyrimidine (B1678525) ring.
The reaction proceeds via a sequence of addition and elimination steps. One of the terminal amino groups of the guanidine initiates a nucleophilic attack on the β-carbon of the enone (a Michael-type addition), followed by an intramolecular condensation involving the other carbonyl carbon and another nitrogen atom of the guanidine group, ultimately leading to the cyclized product and elimination of dimethylamine (B145610) and water. google.com This type of reaction highlights the utility of 2-methyl-5-nitrophenylguanidine as a building block in multicomponent reactions. vanderbilt.edu
Table 1: Reaction of 2-Methyl-5-nitrophenylguanidine with a Carbonyl Compound
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Ref |
|---|
Data sourced from patent information describing the synthesis of a pyrimidinamine derivative.
Formation of Heterocyclic Ring Systems
The ability of 2-methyl-5-nitrophenylguanidine to participate in reactions with bifunctional electrophiles makes it a valuable precursor for synthesizing a range of heterocyclic compounds. The most prominent examples involve the formation of six-membered rings like pyrimidines.
As detailed in the previous section, the reaction with 1,3-dicarbonyl synthons or their equivalents, such as vinylogous amides derived from acetylpyridines, is a well-established route to substituted pyrimidines. google.com The guanidine unit provides the N-C-N fragment necessary for the formation of the pyrimidine core. The reaction involves a condensation mechanism where the guanidine displaces leaving groups from the carbonyl-containing reactant to form the stable aromatic heterocyclic ring. google.com
Furthermore, the presence of a nitro group on the phenyl ring ortho to the guanidine linkage in related compounds, such as 2-nitrophenylguanidines, is known to facilitate intramolecular cyclization to form 1,2,4-benzotriazine (B1219565) 1-oxides under basic conditions. researchgate.netresearchgate.net In this type of reaction, a nitrogen from the guanidine moiety attacks the carbon bearing the nitro group, leading to a cyclization with the eventual loss of a water molecule. Although the substituent is on the meta position in 2-methyl-5-nitrophenylguanidine, the general principle of cyclization involving ortho-nitro groups is a significant area of reactivity for nitrophenylguanidines. researchgate.net
Table 2: Heterocyclic Ring Systems from 2-Methyl-5-nitrophenylguanidine
| Starting Material | Reagent | Heterocyclic System Formed | Reaction Type | Ref |
|---|
This table summarizes the formation of a key heterocyclic system from the specified starting material.
Role As a Key Intermediate in Complex Organic Synthesis
Synthesis of Pyrimidine (B1678525) Derivatives
The primary application of 2-Methyl-5-nitrophenylguanidine is as a precursor in the synthesis of substituted pyrimidine rings. Pyrimidines are a class of heterocyclic aromatic compounds that are fundamental components of nucleic acids and are prevalent in a wide array of biologically active molecules.
A crucial pathway involving 2-Methyl-5-nitrophenylguanidine is the synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a key intermediate in the production of the highly successful anti-cancer drug, Imatinib. google.com The synthesis of 2-Methyl-5-nitrophenylguanidine itself can be achieved through various methods. One common approach involves the reaction of 2-amino-4-nitrotoluene with cyanamide (B42294) in the presence of an acid, such as nitric acid or hydrochloric acid. google.com An alternative and potentially safer method utilizes the reaction of 2-amino-4-nitrotoluene with oxymethylisourea sulfate (B86663) under alkaline conditions. google.com
Once 2-Methyl-5-nitrophenylguanidine is obtained, typically as a nitrate (B79036) or sulfate salt, it is condensed with a β-ketoenamine, such as 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one. This condensation reaction, usually carried out in a high-boiling solvent like n-butanol, directly leads to the formation of the desired pyrimidine ring structure of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. google.com
Synthesis of 2-Methyl-5-nitrophenylguanidine
| Starting Material | Reagent | Salt Form | Reference |
|---|---|---|---|
| 2-Amino-4-nitrotoluene | Cyanamide / Nitric Acid | Nitrate | |
| 2-Amino-4-nitrotoluene | Cyanamide / Hydrochloric Acid | Hydrochloride | google.com |
| 2-Amino-4-nitrotoluene | Oxymethylisourea Sulfate | Sulfate | google.com |
Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
| Guanidine (B92328) Derivative | Condensation Partner | Product | Reference |
|---|---|---|---|
| 2-Methyl-5-nitrophenylguanidine nitrate | 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | google.com |
| 2-Methyl-5-nitrophenylguanidine sulfate | 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | google.com |
The formation of the pyrimidine ring from a guanidine and a 1,3-dicarbonyl compound or its equivalent, such as an enone, is a classic example of a condensation reaction. The generally accepted mechanism proceeds through a series of nucleophilic additions and subsequent dehydration steps.
The reaction is thought to be initiated by the nucleophilic attack of one of the nitrogen atoms of the guanidine group onto the carbonyl carbon of the enone. This is followed by an intramolecular cyclization, where another nitrogen atom of the guanidine attacks the other electrophilic carbon of the enone system. The final step involves the elimination of a molecule of water and dimethylamine (B145610) to afford the stable aromatic pyrimidine ring. The reaction is typically catalyzed by acid or base, which facilitates the nucleophilic attack and the dehydration steps.
Contribution to Advanced Pharmaceutical Precursor Synthesis
The utility of 2-Methyl-5-nitrophenylguanidine extends to its role as a building block for advanced pharmaceutical precursors, most notably for tyrosine kinase inhibitors.
Tyrosine kinase inhibitors (TKIs) are a class of targeted cancer therapies that block the action of tyrosine kinases, enzymes that are crucial for cell signaling and growth. Dysregulation of tyrosine kinases is a hallmark of many cancers.
As previously detailed, the most significant contribution of 2-Methyl-5-nitrophenylguanidine is in the synthesis of Imatinib. The resulting N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is a direct precursor that undergoes further chemical transformations to yield the final active pharmaceutical ingredient. While 2-Methyl-5-nitrophenylguanidine is a well-established intermediate for Imatinib, its role as a direct precursor for other prominent TKIs such as Dasatinib, Nilotinib, or Bosutinib is not documented in the reviewed literature. The synthetic routes for these drugs typically involve different key intermediates and synthetic strategies. nih.govnih.govgoogle.comresearchgate.netgoogleapis.comresearchgate.netpatsnap.com
Beyond its application in the synthesis of the Imatinib precursor, the broader use of 2-Methyl-5-nitrophenylguanidine in the synthesis of other specific drug intermediates, including antiviral agents, is not extensively reported in the scientific literature. The primary focus of available research remains on its application in the synthesis of pyrimidine-based kinase inhibitors. alzchem.com
Derivatization for Catalytic Applications
Guanidine derivatives, owing to their strong basicity and coordinating properties, have been explored as ligands for metal-based catalysts in various organic transformations. The derivatization of guanidines allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, which can influence their catalytic activity and selectivity. However, specific research detailing the derivatization of 2-Methyl-5-nitrophenylguanidine for catalytic applications is not prominently available. The existing literature on guanidine-based catalysts generally focuses on other substituted guanidine structures.
Synthesis of Chiral Guanidine Derivatives
The inherent basicity and hydrogen-bonding capabilities of the guanidine functional group make it a highly attractive moiety for the design of organocatalysts. The introduction of chirality to the guanidine scaffold has been a major focus in the development of catalysts for asymmetric synthesis. nih.govresearchgate.net While direct derivatization of 2-Methyl-5-nitrophenylguanidine to create chiral variants is not extensively documented in publicly available literature, the general strategies for synthesizing chiral guanidines from related precursors provide a conceptual framework.
The synthesis of chiral guanidines often involves the reaction of a suitable guanylating agent with a chiral amine. In a hypothetical application, 2-Methyl-5-nitrophenylguanidine could potentially be modified to serve as a precursor in such reactions. For instance, the guanidine moiety could be activated or transformed into a more reactive guanylating species, which would then be coupled with a chiral amine to introduce the desired stereochemical information.
Alternatively, the synthesis could commence from the precursor, 2-methyl-5-nitroaniline (B49896). This aniline (B41778) derivative could be reacted with a chiral thiourea, followed by desulfurization, a common method for preparing substituted guanidines. Another approach involves the use of carbodiimides, where a chiral amine is first converted to a chiral carbodiimide, which then reacts with 2-methyl-5-nitroaniline to furnish the chiral guanidine.
A general representation of a synthetic approach to chiral guanidines is the reaction of a primary or secondary amine with a guanylating agent. Various guanylating agents are available, each with its own reactivity profile and suitability for different substrates.
Table 1: Common Guanylating Agents and Their Characteristics
| Guanylating Agent | Description |
| Cyanamide | A simple and direct reagent, though its use can be limited by its tendency to oligomerize. |
| N,N'-Di-Boc-thiourea | A protected thiourea that, upon reaction with an amine and subsequent deprotection, yields the corresponding guanidine. |
| 1H-Pyrazole-1-carboxamidine hydrochloride | A stable and effective guanylating agent that reacts with amines under mild conditions. |
| N,N'-Bis(allyloxycarbonyl)-S-methylisothiourea | A versatile reagent that allows for the introduction of the guanidine functionality under relatively mild conditions. |
The choice of the chiral amine is critical as it dictates the stereochemical outcome of the catalyzed reaction. A wide array of chiral amines, often derived from natural sources such as amino acids, are commercially available or can be readily synthesized.
Exploration in Asymmetric Organocatalysis
Chiral guanidines have established themselves as powerful organocatalysts, capable of promoting a wide range of asymmetric transformations with high levels of enantioselectivity. researchgate.netrsc.org Their strong Brønsted basicity allows them to deprotonate weakly acidic pronucleophiles, while their ability to act as hydrogen-bond donors enables them to activate electrophiles and organize the transition state of a reaction. scispace.com
Chiral guanidine derivatives conceptually derived from 2-Methyl-5-nitrophenylguanidine could be explored as catalysts in various asymmetric reactions. The electronic properties of the 2-methyl-5-nitrophenyl substituent, with its electron-withdrawing nitro group, could influence the basicity and catalytic activity of the guanidine moiety. This modulation of electronic character can be a valuable tool in fine-tuning the performance of a catalyst for a specific transformation.
Table 2: Potential Asymmetric Reactions for Chiral Guanidine Catalysis
| Reaction Type | Description |
| Michael Addition | The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral guanidines can activate both the nucleophile and the electrophile. |
| Mannich Reaction | The addition of a stabilized carbanion to an imine. Chiral guanidines can facilitate the formation of the enolate and control the stereochemistry of the addition. |
| Aldol Reaction | The reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound. Chiral guanidines can act as Brønsted base catalysts to generate the enolate. |
| Henry Reaction (Nitroaldol Reaction) | The addition of a nitroalkane to a carbonyl compound. The basicity of the guanidine is well-suited for the deprotonation of the nitroalkane. |
| Steglich Rearrangement | The rearrangement of O-acylated azlactones to C-acylated azlactones in the presence of a base. Chiral guanidines can provide a chiral environment for the rearrangement. |
The performance of these hypothetical chiral guanidine catalysts would be evaluated based on the yield and enantiomeric excess (ee) of the product. Optimization of reaction conditions, such as the solvent, temperature, and catalyst loading, would be crucial to achieving high levels of stereocontrol. The structural features of the catalyst, including the nature of the chiral auxiliary and the substituents on the phenyl ring, would be systematically varied to understand their impact on the catalytic outcome.
Q & A
Q. Can this compound serve as a precursor for photoactive materials?
- Methodological Answer : Test UV-induced nitro-to-nitrito rearrangement via time-resolved IR spectroscopy. Evaluate photostability under 365 nm LED irradiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
